molecular formula C12H15NO2 B15051931 (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B15051931
M. Wt: 205.25 g/mol
InChI Key: PQKQBLZTEYWSMY-MNOVXSKESA-N
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Description

(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which contributes to its specific biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution steps to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides.

Scientific Research Applications

(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • Menthol
  • Durlobactam

Uniqueness

(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other similar compounds. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m1/s1

InChI Key

PQKQBLZTEYWSMY-MNOVXSKESA-N

Isomeric SMILES

CN1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

CN1C(CCC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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